(1R,2R,4aS,6aS,6bR,10R,11R,12aR,14bS)-1,11-dihydroxy-10-[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
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Overview
Description
The compound (1R,2R,4aS,6aS,6bR,10R,11R,12aR,14bS)-1,11-dihydroxy-10-[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid is a complex organic molecule with a unique structure. This compound features multiple hydroxyl groups, a carboxylic acid group, and a phenylpropanoid moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the core tetradecahydropicene structure, followed by the introduction of hydroxyl and carboxylic acid groups. The phenylpropanoid moiety is then attached via an esterification reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and advanced purification methods, such as chromatography and crystallization, ensures the efficient production of the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The phenylpropanoid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylpropanoid derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and carboxylic acid groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The phenylpropanoid moiety may also contribute to its activity by interacting with cellular pathways involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
(1R,2R,4aS,6aS,6bR,10R,11R,12aR,14bS)-1,11-dihydroxy-10-[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid: shares similarities with other polycyclic compounds containing hydroxyl and carboxylic acid groups.
Rosmarinic acid: Contains a similar phenylpropanoid moiety and exhibits antioxidant properties.
Ursolic acid: Another polycyclic compound with hydroxyl and carboxylic acid groups, known for its anti-inflammatory effects.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its complex polycyclic structure, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C39H54O7 |
---|---|
Molecular Weight |
634.8 g/mol |
IUPAC Name |
(1R,2R,4aS,6aS,6bR,10R,11R,12aR,14bS)-1,11-dihydroxy-10-[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C39H54O7/c1-23-16-19-39(33(43)44)21-20-36(5)26(31(39)38(23,7)45)13-14-29-35(4)22-27(41)32(34(2,3)28(35)17-18-37(29,36)6)46-30(42)15-10-24-8-11-25(40)12-9-24/h8-13,15,23,27-29,31-32,40-41,45H,14,16-22H2,1-7H3,(H,43,44)/b15-10-/t23-,27-,28?,29?,31-,32+,35+,36-,37-,38-,39+/m1/s1 |
InChI Key |
BZORLJPADUHVJE-MSLXMTJKSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(C[C@H]([C@@H](C5(C)C)OC(=O)/C=C\C6=CC=C(C=C6)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)OC(=O)C=CC6=CC=C(C=C6)O)O)C)C)C2C1(C)O)C)C(=O)O |
Origin of Product |
United States |
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